1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one
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Overview
Description
1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with ethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with 2-methylfuran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
1-(5-Methyl-2-Nitro-3-Phenyl-2,3-Dihydrofuran-4-yl)ethanone: This compound has a similar furan ring structure but with different substituents, leading to distinct chemical and biological properties.
2,5-Dihydro-4-Methyl-2,5-Dioxo-3-Furanpropanoic Acid: Another furan derivative with different functional groups, used in various chemical applications.
Uniqueness: 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone is unique due to its specific combination of ethoxy and methyl groups on the furan ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
89811-47-2 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C9H14O3/c1-4-11-9-5-8(6(2)10)7(3)12-9/h9H,4-5H2,1-3H3 |
InChI Key |
LEDORBRATQATAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=C(O1)C)C(=O)C |
Origin of Product |
United States |
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